Dimethyl adipate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

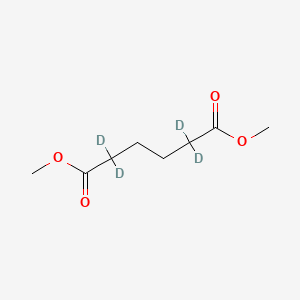

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,2,5,5-tetradeuteriohexanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i5D2,6D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSFAEKRVUSQDD-NZLXMSDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC([2H])([2H])C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dimethyl Adipate-d4: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of Dimethyl Adipate-d4 as an internal standard in quantitative analysis.

Introduction

This compound, the deuterated isotopologue of dimethyl adipate (B1204190), serves as a critical internal standard for quantitative analytical methodologies, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its structural similarity and mass difference from the non-labeled compound allow for precise and accurate quantification of dimethyl adipate and related analytes in complex matrices. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed experimental protocol for its application as an internal standard.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its physicochemical properties are summarized in the table below, with data for its non-deuterated counterpart provided for comparison.

| Property | This compound | Dimethyl Adipate |

| Molecular Formula | C₈H₁₀D₄O₄ | C₈H₁₄O₄ |

| Molecular Weight | 178.22 g/mol | 174.19 g/mol |

| CAS Number | 55724-08-8 | 627-93-0 |

| Appearance | Colorless to light yellow liquid | Colorless liquid[1] |

| Density | ~1.0 g/cm³ | 1.063 g/cm³ |

| Boiling Point | ~228.7 °C at 760 mmHg | 109-110 °C at 14 mmHg |

| Flash Point | ~107.2 °C | 225 °F (107.2 °C)[1] |

| Isotopic Purity | ≥98 atom % D | N/A |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process: the synthesis of a deuterated adipic acid precursor, followed by its esterification with methanol (B129727).

Synthesis of Adipic Acid-d8

While various methods exist for the synthesis of adipic acid, the preparation of a deuterated version such as Adipic acid-d8 can be achieved through methods like hydrogen-deuterium exchange of adipic acid in the presence of a suitable catalyst or by starting from a deuterated precursor. Commercially available Adipic acid-d8 or Adipic acid-d10 can also be used as the starting material.[2][3]

A plausible laboratory-scale synthesis involves the oxidation of a deuterated cyclic precursor. For instance, the oxidation of cyclohexanone-d10 (B56445) or cyclohexanol-d11 with a strong oxidizing agent like potassium permanganate (B83412) or nitric acid would yield Adipic acid-d8.[4][5]

dot

Caption: Oxidation of Cyclohexanone-d10 to Adipic acid-d8.

Esterification of Adipic Acid-d8 to this compound

The deuterated adipic acid is then esterified with methanol, typically under acidic catalysis, in a process known as Fischer esterification.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Adipic acid-d8 (1.0 equivalent).

-

Addition of Reagents: Add an excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.3 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Purification: The crude product is then purified. This can involve dissolving the residue in an organic solvent (e.g., dichloromethane), washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound.

-

Final Purification: Further purification can be achieved by vacuum distillation to obtain the final high-purity product.

dot

References

An In-depth Technical Guide to Dimethyl Adipate-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Dimethyl adipate-d4, a deuterated isotopologue of dimethyl adipate (B1204190). It includes key data, experimental protocols, and visualizations to support its application in research and development, particularly in its role as an internal standard for quantitative analysis.

Core Chemical Properties

This compound, with the chemical formula C₈H₁₀D₄O₄, is a stable, isotopically labeled version of dimethyl adipate.[1][2] The incorporation of four deuterium (B1214612) atoms results in a higher molecular weight compared to its non-deuterated counterpart, a critical feature for its use in mass spectrometry-based applications.[2][3]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated form, dimethyl adipate. This data is essential for handling, storage, and application of the compound.

| Property | This compound | Dimethyl adipate | References |

| Molecular Formula | C₈H₁₀D₄O₄ | C₈H₁₄O₄ | [3][4] |

| Molecular Weight | 178.22 g/mol | 174.19 g/mol | [3][4] |

| CAS Number | 55724-08-8 | 627-93-0 | [3][4] |

| Appearance | Colorless to light yellow liquid | Colorless liquid | [3][4] |

| Density | ~1.0 g/cm³ | 1.063 g/cm³ | [3][4] |

| Boiling Point | ~228.7 °C at 760 mmHg | 109-110 °C at 14 mmHg | [3][4] |

| Melting Point | Not specified | 8-10.3 °C | [4][5] |

| Flash Point | ~107.2 °C | 107 °C | [3][6] |

| Solubility | Soluble in DMSO | Soluble in alcohol and ether; very slightly soluble in water. | [3][4] |

| Refractive Index | ~1.423 | 1.427-1.429 at 20 °C | [3][7] |

Synthesis and Manufacturing

Dimethyl adipate is commercially synthesized through the esterification of adipic acid with methanol (B129727).[8][9] The synthesis of this compound follows a similar principle, utilizing deuterated precursors. One common method involves the esterification of adipic acid with deuterated methanol (CD₃OD) in the presence of an acid catalyst. Alternatively, deuterated adipic acid can be reacted with non-deuterated methanol. The precise location of the deuterium atoms depends on the deuterated starting material used in the synthesis.

Analytical Characterization

Detailed analytical characterization is crucial for confirming the identity, purity, and isotopic enrichment of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for confirming the positions of the deuterium labels.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

-

Acquisition Parameters:

-

A standard pulse program for proton NMR is used.

-

The spectral width should be set to cover the expected chemical shift range for aliphatic esters (typically 0-5 ppm).

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

-

Expected Spectrum: The ¹H NMR spectrum of this compound will show signals corresponding to the non-deuterated positions. The integration of these signals can be used to confirm the degree of deuteration. For instance, if the methylene (B1212753) groups are deuterated, the corresponding proton signals will be absent or significantly reduced in intensity. The methyl ester protons will typically appear as a singlet around 3.67 ppm in CDCl₃.[4]

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample in a deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: An NMR spectrometer equipped for ¹³C detection.

-

Acquisition Parameters:

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

-

The spectral width should encompass the chemical shift range for ester carbonyls and aliphatic carbons (typically 20-180 ppm).

-

-

Expected Spectrum: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The carbons attached to deuterium will exhibit a characteristic splitting pattern (a triplet for a -CD₂- group) and a lower intensity due to the nuclear Overhauser effect and longer relaxation times. The carbonyl carbon typically appears around 173.6 ppm, the methylene carbons between 24-34 ppm, and the methoxy (B1213986) carbon around 51.4 ppm in CDCl₃.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It is particularly useful for assessing purity and as a quantitative method when using the compound as an internal standard.

GC-MS Protocol:

-

Sample Preparation: Dilute the sample in a suitable organic solvent such as hexane (B92381) or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is typically used.

-

Injector: Split/splitless injection is common, with an injector temperature around 250 °C.

-

Oven Program: A temperature gradient program is employed to ensure good separation. For example, starting at a lower temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium is the most common carrier gas.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) is typically used.

-

Mass Range: The mass spectrometer is set to scan a mass range that includes the molecular ion and expected fragment ions of this compound.

-

-

Expected Results: The gas chromatogram will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak will show a molecular ion (M⁺) at m/z 178 and a fragmentation pattern that can be used to confirm its identity. The mass difference of 4 amu compared to the non-deuterated analog (m/z 174) is a key diagnostic feature.[10]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly for the determination of dimethyl adipate and other related plasticizers in various matrices.[1][11]

Use as an Internal Standard

In quantitative analysis using techniques like GC-MS or LC-MS/MS, an internal standard is a compound with similar chemical and physical properties to the analyte that is added in a known amount to all samples, calibrators, and quality controls. This compound is an ideal internal standard for dimethyl adipate because its deuteration gives it a distinct mass, allowing it to be differentiated from the analyte by the mass spectrometer, while its chemical behavior is nearly identical.[1][11] This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.

Biological Role and Metabolism

While this compound is primarily used as an analytical standard, understanding the biological fate of its non-deuterated counterpart is crucial for interpreting toxicological and metabolic studies. Dimethyl adipate is known to be metabolized by carboxylesterases, enzymes that are abundant in the liver and other tissues.[12]

The metabolic pathway involves the hydrolysis of one of the methyl ester groups to form monomethyl adipate (MMA) and methanol. Further hydrolysis can lead to the formation of adipic acid. These metabolites are more polar than the parent compound and are more readily excreted from the body. It is hypothesized that the accumulation of the acidic metabolites may contribute to the observed toxicity of dibasic esters in certain tissues.[12]

Safety and Handling

Dimethyl adipate is considered to be of low acute toxicity. However, it may be harmful if inhaled, ingested, or absorbed through the skin.[4][13] It can cause irritation to the skin, eyes, and respiratory system.[13][14] Prolonged exposure may have adverse effects.

Recommended Handling Precautions:

-

Work in a well-ventilated area.[14]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][15]

-

Avoid breathing vapors or mist.[14]

-

In case of contact with eyes or skin, flush immediately with plenty of water.[13]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[6][13][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. This compound-1 (Hexanedioic acid dimethyl ester-d4) | Isotope-Labeled Compounds | 55724-08-8 | Invivochem [invivochem.com]

- 4. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl adipate - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. dimethyl adipate, 627-93-0 [thegoodscentscompany.com]

- 8. Dimethyl adipate synthesis - chemicalbook [chemicalbook.com]

- 9. Dimethyl Adipate Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]

- 10. massbank.eu [massbank.eu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. chemicalds.com [chemicalds.com]

- 14. sds.metasci.ca [sds.metasci.ca]

- 15. DIMETHYL ADIPATE | Occupational Safety and Health Administration [osha.gov]

A Technical Guide to Dimethyl Adipate-d4: Structure, Properties, and Applications

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl adipate-d4 is the deuterium-labeled form of Dimethyl adipate (B1204190), an aliphatic dicarboxylate compound.[1][2][3] As a stable isotope-labeled compound, it serves as a critical tool in advanced research and development, particularly within the pharmaceutical and life sciences sectors. Its primary utility lies in its application as an internal standard for quantitative analyses by mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic and pharmacokinetic studies.[1][3]

The incorporation of deuterium (B1214612), a heavy isotope of hydrogen, into the molecule allows it to be distinguished from its endogenous or non-labeled counterpart by mass-sensitive analytical instruments, without significantly altering its chemical properties. This characteristic is invaluable for precise quantification in complex biological matrices. However, it is noteworthy that deuteration can sometimes influence the pharmacokinetic and metabolic profiles of a molecule, a factor that must be considered during drug development.[2][3] This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound.

Chemical Structure and Identification

This compound is structurally identical to Dimethyl adipate, with the exception of four hydrogen atoms being replaced by deuterium atoms on the carbons alpha and beta to one of the carbonyl groups.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| Chemical Name | This compound; Hexanedioic acid dimethyl ester-d4 | [1][3] |

| CAS Number | 55724-08-8 | [1][2] |

| Molecular Formula | C₈H₁₀D₄O₄ | [2][4] |

| Molecular Weight | 178.22 g/mol | [2][4] |

| InChI Key | UDSFAEKRVUSQDD-UHFFFAOYSA-N | [2] |

| SMILES | C(OC)(=O)C([2H])([2H])C([2H])([2H])CCC(OC)=O |[2] |

Physicochemical Properties

The physical and chemical properties of this compound are very similar to its non-labeled analog. The primary difference is the increased molecular weight due to the presence of deuterium.

Table 2: Physicochemical Data Comparison

| Property | This compound | Dimethyl adipate (non-labeled) | Reference(s) |

|---|---|---|---|

| Appearance | Colorless to light yellow liquid | Colorless liquid | [2][5][6] |

| Density | 1.0 ± 0.1 g/cm³ | 1.063 g/cm³ (at 20°C) | [2][5] |

| Boiling Point | 228.7 ± 0.0 °C (at 760 mmHg) | 109-110 °C (at 14 mmHg) | [2][5] |

| Melting Point | Not specified | 8 - 10.3 °C | [5][6][7] |

| Flash Point | 107.2 ± 0.0 °C | 107 °C | [2][5] |

| Vapor Pressure | 0.1 ± 0.4 mmHg (at 25°C) | 0.06 mmHg | [2][5] |

| Refractive Index | 1.423 | 1.427-1.429 (at 20°C) | [2][5] |

| LogP | 1.03 | 1.03 |[2][6] |

Synthesis and Manufacturing

While specific synthesis protocols for this compound are proprietary, the general method involves the esterification of a deuterated adipic acid precursor with methanol (B129727). The synthesis of the non-deuterated form is well-established and serves as a model for the deuterated analog's production.

General Experimental Protocol: Esterification of Adipic Acid

The most common method for synthesizing Dimethyl adipate is the acid-catalyzed esterification of adipic acid with methanol.[7][8]

-

Reaction Setup: Adipic acid and an excess of methanol are combined in a round-bottom flask equipped with a reflux condenser.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

-

Reaction: The mixture is heated to reflux for several hours to drive the esterification reaction to completion. The reaction is typically monitored by techniques like TLC or GC to track the disappearance of the starting material.

-

Workup and Purification: Upon completion, the reaction mixture is cooled. The excess methanol is removed under reduced pressure. The remaining residue is neutralized (e.g., with a sodium bicarbonate solution), extracted with an organic solvent (e.g., diethyl ether), and washed with brine.

-

Final Product: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure Dimethyl adipate.[8]

For the synthesis of this compound, the likely modification to this protocol would be the substitution of adipic acid with adipic acid-d4, where the deuterium atoms are located at the desired positions.

Spectroscopic and Analytical Data

Spectroscopic data is essential for confirming the structure and purity of this compound. While specific spectra for the d4 variant are not publicly available, data from the non-labeled compound can be used to predict the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of this compound, the proton signals corresponding to the deuterated positions (α and β carbons) would be absent. The spectrum would be simplified, showing signals only for the two methyl groups (a singlet) and the two non-deuterated methylene (B1212753) groups (a multiplet).

-

¹³C NMR: The ¹³C NMR spectrum would show signals for all eight carbons. The carbons bonded to deuterium would appear as multiplets due to C-D coupling and would be shifted slightly upfield compared to their non-deuterated counterparts.

Table 3: NMR Data for Dimethyl Adipate (Non-labeled) in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H NMR | ~3.67 | singlet | -OCH₃ (6H) | [6][9] |

| ~2.34 | multiplet | -CH₂-C=O (4H) | [6][9] | |

| ~1.66 | multiplet | -CH₂-CH₂-C=O (4H) | [6][9] | |

| ¹³C NMR | ~173.6 | - | C=O | [6] |

| ~51.4 | - | -OCH₃ | [6] | |

| ~33.7 | - | -CH₂-C=O | [6] |

| | ~24.5 | - | -CH₂-CH₂-C=O |[6] |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak for this compound would be observed at an m/z value that is 4 units higher than that of the non-labeled compound (178 vs. 174). The fragmentation pattern would also be altered, with fragments containing the deuterium labels appearing at higher m/z values.

Table 4: Key GC-MS Fragments (EI) for Dimethyl Adipate (Non-labeled)

| m/z | Relative Intensity | Possible Fragment | Reference(s) |

|---|---|---|---|

| 174 | Moderate | [M]⁺ (Molecular Ion) | [10] |

| 143 | High | [M - OCH₃]⁺ | [11] |

| 111 | Moderate | [M - OCH₃ - CH₃OH]⁺ | [6] |

| 59 | High | [COOCH₃]⁺ | [6][10] |

| 55 | High | [C₄H₇]⁺ |[6][10] |

Applications in Research and Development

The primary value of this compound lies in its application as an analytical standard and tracer.

Use as an Internal Standard

In quantitative mass spectrometry (LC-MS/MS or GC-MS), an ideal internal standard co-elutes with the analyte but is distinguishable by mass. This compound is an excellent internal standard for the quantification of Dimethyl adipate because it has nearly identical chemical and physical properties (e.g., extraction recovery, ionization efficiency) but a different mass.[1][3] This allows for accurate correction of sample loss during preparation and variations in instrument response.

Tracer in Pharmacokinetic Studies

Stable isotope-labeled compounds are used as tracers to study the Absorption, Distribution, Metabolism, and Excretion (ADME) of molecules. By administering a compound containing a labeled portion, researchers can track its fate in a biological system, differentiate it from endogenous levels of the same compound, and identify its metabolites, as they will also contain the isotopic label.[1][3] This is a fundamental technique in drug development and metabolic research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound-1 (Hexanedioic acid dimethyl ester-d4) | Isotope-Labeled Compounds | 55724-08-8 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. Page loading... [wap.guidechem.com]

- 6. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dimethyl adipate - Wikipedia [en.wikipedia.org]

- 8. Dimethyl Adipate Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]

- 9. Dimethyl adipate synthesis - chemicalbook [chemicalbook.com]

- 10. Dimethyl adipate(627-93-0) MS spectrum [chemicalbook.com]

- 11. massbank.eu [massbank.eu]

An In-depth Technical Guide to Dimethyl Adipate-d4: Properties and Applications in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of dimethyl adipate-d4, a deuterated isotopologue of dimethyl adipate (B1204190). It details its primary application as an internal standard in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS). This document also includes a representative experimental protocol for its use and a general synthesis methodology.

Core Concepts: The Role of Deuterated Internal Standards

In analytical chemistry, an internal standard is a chemical substance that is added in a constant amount to samples, calibration standards, and blanks in a quantitative analysis. The use of an internal standard helps to correct for the loss of analyte during sample preparation and analysis. Deuterated compounds, such as this compound, are ideal internal standards for mass spectrometry-based methods for the analysis of their non-deuterated counterparts.[1]

The key advantages of using a deuterated internal standard include:

-

Similar Chemical and Physical Properties: Deuterated standards have nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample extraction, derivatization, and chromatographic separation.

-

Co-elution in Chromatography: The deuterated standard will co-elute or elute very closely with the non-deuterated analyte in chromatographic techniques like GC-MS.

-

Distinct Mass-to-Charge Ratio (m/z): Despite their similar properties, the deuterated standard has a different molecular weight, resulting in a distinct mass-to-charge ratio in the mass spectrometer. This allows for simultaneous but separate detection of the analyte and the internal standard.

Physicochemical Properties

The incorporation of four deuterium (B1214612) atoms in place of hydrogen atoms results in a predictable increase in the molecular weight of this compound compared to its non-deuterated form. The key physicochemical properties are summarized in the table below.

| Property | This compound | Dimethyl Adipate |

| Molecular Formula | C₈H₁₀D₄O₄ | C₈H₁₄O₄ |

| Molecular Weight | 178.22 g/mol [2] | 174.19 g/mol [3] |

| Appearance | Colorless to light yellow liquid[2] | Colorless liquid[3] |

| Boiling Point | 228.7 °C at 760 mmHg[2] | 109-110 °C at 14 mmHg[4] |

| Melting Point | Not available | 8 °C[4] |

| Flash Point | 107.2 °C[2] | 107.2 °C[4][5] |

| Density | ~1.0 g/cm³[2] | 1.062 g/mL at 20 °C[4] |

| Refractive Index | 1.423[2] | 1.428 at 20 °C[4] |

| CAS Number | 55724-08-8[2] | 627-93-0[3] |

Experimental Protocols

General Synthesis of Dimethyl Adipate

Dimethyl adipate is typically synthesized via the esterification of adipic acid with methanol (B129727).[6] A general laboratory procedure is as follows:

-

Adipic acid is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

-

The reaction mixture is heated under reflux to drive the esterification reaction to completion.

-

After cooling, the excess methanol is removed by distillation.

-

The remaining mixture is neutralized, for example, with a solution of sodium bicarbonate.

-

The crude dimethyl adipate is then purified, typically by distillation under reduced pressure.

Note: The synthesis of this compound would require the use of deuterated starting materials, such as adipic acid-d4 or methanol-d4, and the specific reaction conditions may need to be optimized.

Use as an Internal Standard in GC-MS Analysis

The following is a representative protocol for the quantification of adipate plasticizers in a sample matrix using this compound as an internal standard. This protocol is a composite based on standard methods for the analysis of phthalates and adipates.[7][8]

3.2.1. Materials and Reagents

-

Analytes: Standard solutions of the adipate esters of interest.

-

Internal Standard: this compound solution of a known concentration (e.g., 1 µg/mL in a suitable solvent like hexane (B92381) or methanol).

-

Solvents: High-purity, GC-MS grade solvents (e.g., hexane, acetone, methanol).

-

Sample Matrix: The material to be analyzed (e.g., polymer, environmental sample, biological fluid).

-

Solid-Phase Extraction (SPE) Cartridges: If necessary for sample cleanup and concentration.

3.2.2. Sample Preparation

-

Extraction: A known amount of the sample is extracted with a suitable organic solvent to dissolve the adipate esters. This can be done through liquid-liquid extraction or solid-phase extraction.

-

Internal Standard Spiking: A precise volume of the this compound internal standard solution is added to the extract.

-

Concentration and Reconstitution: The solvent is evaporated under a gentle stream of nitrogen. The residue is then redissolved in a small, known volume of a suitable solvent for GC-MS analysis.

3.2.3. GC-MS Analysis

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of semi-volatile organic compounds (e.g., a DB-5ms column).

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

-

Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).

-

Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for the target adipates and for this compound are monitored.

3.2.4. Quantification

The concentration of each adipate analyte is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the analytes and a constant concentration of the internal standard.

Visualizations

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: General synthesis pathway for dimethyl adipate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound-1 (Hexanedioic acid dimethyl ester-d4) | Isotope-Labeled Compounds | 55724-08-8 | Invivochem [invivochem.com]

- 3. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl adipate | 627-93-0 [chemicalbook.com]

- 5. dimethyl adipate, 627-93-0 [thegoodscentscompany.com]

- 6. Dimethyl adipate - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

A Technical Guide to Dimethyl Adipate-d4 (CAS: 55724-08-8) for Researchers and Drug Development Professionals

Introduction

Dimethyl adipate-d4, with the CAS number 55724-08-8, is the deuterated form of Dimethyl adipate (B1204190), an aliphatic dicarboxylate compound.[1][2] This isotopically labeled molecule serves as a critical tool in analytical and research settings, particularly in the fields of pharmacokinetics, metabolism, and quantitative analysis. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based applications.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and visualizations of relevant workflows and metabolic pathways.

Physicochemical and Isotopic Properties

The key quantitative data for this compound are summarized in the table below, providing a direct comparison with its non-labeled analog. This information is essential for accurate experimental design and data interpretation.

| Property | This compound | Dimethyl adipate |

| CAS Number | 55724-08-8[1] | 627-93-0[4] |

| Molecular Formula | C₈H₁₀D₄O₄ | C₈H₁₄O₄[4] |

| Molecular Weight | 178.22 g/mol [5] | 174.19 g/mol [4] |

| Appearance | Colorless to light yellow liquid[1][6] | Colorless liquid[7] |

| Purity | ≥98%[2] | ≥99%[5] |

| Isotopic Purity | 99.40%[3] | N/A |

| Boiling Point | Not explicitly stated for d4, but expected to be similar to the unlabeled compound. | 109-110 °C at 14 mmHg[8] |

| Density | Not explicitly stated for d4, but expected to be similar to the unlabeled compound. | 1.062 g/mL at 20 °C[5][8] |

| Refractive Index | Not explicitly stated for d4, but expected to be similar to the unlabeled compound. | n20/D 1.428[5][8] |

| Storage | Store at -20°C for short-term (1 month) and -80°C for long-term (6 months)[1] | Store below +30°C[8] |

Core Application: Internal Standard in Quantitative Mass Spectrometry

The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for variability during sample preparation, chromatographic separation, and ionization, thereby ensuring accurate and precise quantification.[9][10]

Experimental Protocol: Quantification of an Analyte in a Biological Matrix using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of a target analyte (e.g., a drug molecule or metabolite) in a biological matrix such as plasma or tissue homogenate, using this compound as an internal standard.

1. Materials and Reagents:

-

Analyte of interest (unlabeled)

-

This compound (internal standard)

-

Blank biological matrix (e.g., human plasma)

-

LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water)

-

Formic acid or other mobile phase modifiers

-

Protein precipitation agent (e.g., cold acetonitrile or methanol)

-

Calibrated pipettes, vortex mixer, centrifuge, and autosampler vials

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution: Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a similar manner (e.g., 1 mg/mL in methanol).

-

Analyte Working Solutions: Perform serial dilutions of the analyte stock solution with the appropriate solvent to create a series of working solutions for constructing the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration that will be added to all samples (e.g., 100 ng/mL).

3. Preparation of Calibration Curve and Quality Control Samples:

-

Spike known volumes of the analyte working solutions into aliquots of the blank biological matrix to create a calibration curve with a range of concentrations covering the expected analyte levels in the unknown samples.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Protein Precipitation):

-

To an aliquot of each unknown sample, calibration standard, and QC sample (e.g., 100 µL), add a fixed volume of the internal standard working solution (e.g., 10 µL of 100 ng/mL this compound).

-

Vortex briefly to mix.

-

Add a volume of cold protein precipitation agent (e.g., 300 µL of acetonitrile).

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

5. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared samples onto a suitable LC column (e.g., a C18 reversed-phase column). Develop a gradient elution method using appropriate mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte and internal standard.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the instrument parameters (e.g., ion source temperature, gas flows, collision energy) for the analyte and this compound.

-

Monitor at least one specific precursor-to-product ion transition for both the analyte and the internal standard.

6. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard in all samples.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Relevance in Metabolic Pathway Analysis

This compound can also be used as a tracer to study the metabolic fate of adipic acid and related compounds. Adipic acid is a dicarboxylic acid that can be metabolized through various pathways, including a reversal of the beta-oxidation pathway.[11] Understanding these pathways is crucial in metabolic research and in the study of diseases where fatty acid metabolism is dysregulated.

The diagram below illustrates a simplified biosynthetic pathway of adipic acid, highlighting key intermediates. In a research context, this compound could be introduced into a biological system, and the incorporation of the deuterium label into downstream metabolites could be tracked by mass spectrometry to elucidate pathway dynamics and flux.

Caption: Simplified biosynthetic pathway of adipic acid.

Conclusion

This compound is a high-purity, stable isotope-labeled compound that is an indispensable tool for researchers, scientists, and drug development professionals. Its primary utility as an internal standard in mass spectrometry-based quantification ensures the accuracy and reliability of analytical data. Furthermore, its application as a tracer in metabolic studies provides valuable insights into biochemical pathways. The detailed protocols and structured data presented in this guide are intended to facilitate the effective implementation of this compound in a research setting, ultimately contributing to the advancement of scientific discovery and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-1 (Hexanedioic acid dimethyl ester-d4) | Isotope-Labeled Compounds | 55724-08-8 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. Dimethyl adipate = 99 627-93-0 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dimethyl adipate [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dimethyl Adipate-d4 in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility of dimethyl adipate-d4 in dimethyl sulfoxide (B87167) (DMSO), a crucial parameter for its application in research and development. This compound is the deuterated form of dimethyl adipate, an aliphatic dicarboxylate compound.[1] It is commonly utilized as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1][2] Understanding its solubility in a common laboratory solvent like DMSO is essential for accurate stock solution preparation and experimental design.

Quantitative Solubility Data

The solubility of this compound in DMSO has been determined experimentally. For comparison, the solubility of its non-deuterated counterpart is also provided.

| Compound | Solvent | Solubility | Molar Concentration (approx.) | Methodological Note |

| This compound | DMSO | 200 mg/mL [2] | 1122.21 mM[2] | Requires sonication for dissolution.[2] |

| Dimethyl Adipate | DMSO | 200 mg/mL[3] | 1148.17 mM[3] | Requires sonication for dissolution.[3] |

Note: The hygroscopic nature of DMSO can significantly impact the solubility of the product. It is highly recommended to use newly opened, anhydrous DMSO for the preparation of solutions.[2][3]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound in DMSO, based on common laboratory practices such as the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in DMSO at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator placed in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or another suitable analytical instrument

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be more than the anticipated solubility to ensure that a solid phase remains.

-

Record the exact weight of the compound added.

-

Add a precise volume of anhydrous DMSO to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid material.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Immediately filter the supernatant using a syringe filter to remove any remaining microparticulates.

-

Accurately dilute the filtered supernatant with DMSO to a concentration suitable for the analytical method being used. A serial dilution may be necessary.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or other appropriate analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the concentration of the undiluted supernatant based on the analysis of the diluted sample and the dilution factor.

-

The resulting concentration represents the equilibrium solubility of this compound in DMSO at the specified temperature.

-

Visualized Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of a chemical compound in DMSO.

Caption: Workflow for Determining Chemical Solubility in DMSO.

References

stability and storage of Dimethyl adipate-d4

An In-depth Technical Guide to the Stability and Storage of Dimethyl Adipate-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is intended to ensure the integrity and longevity of the compound for research and development purposes.

Chemical Stability

This compound, the deuterated form of Dimethyl adipate (B1204190), is a stable compound under normal laboratory and storage conditions.[1][2][3][4][5] Its stability is comparable to that of the non-deuterated form. Key stability characteristics are outlined below:

-

General Stability : Stable under recommended storage conditions.[1][2][3][4][5]

-

Hazardous Reactions : Hazardous polymerization does not occur under normal conditions.[1][2]

-

Incompatibilities : To maintain its integrity, avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][4][5]

-

Decomposition : When exposed to heat or fire, hazardous decomposition products such as carbon oxides may be formed.[1][2]

Recommended Storage Conditions

Proper storage is crucial for maintaining the quality of this compound. The following table summarizes the recommended storage conditions for the neat compound and its solutions.

| Condition | Recommendation |

| Temperature | Store in a cool, dry place.[1][3][6] Some sources suggest storing below +30°C.[4][5] For stock solutions, -80°C (for up to 6 months) or -20°C (for up to 1 month) is recommended.[7] |

| Container | Keep in the original, tightly closed container.[1][3][6] |

| Ventilation | Store in a well-ventilated area.[1][3][6] |

| Light Exposure | Protect from direct sunlight.[1][2] |

| Moisture | Store in a dry environment to prevent hydrolysis. |

| Inert Atmosphere | An inert atmosphere is not generally required for storage.[8] |

Handling and Use

Adherence to proper handling procedures is essential for user safety and to prevent contamination of the compound.

-

Ventilation : Use in a well-ventilated area to avoid inhalation of vapors.[6]

-

Personal Protective Equipment (PPE) : Wear appropriate protective clothing, gloves, and safety glasses to prevent skin and eye contact.[3][6][9]

-

Solution Preparation : For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[7] If precipitation occurs during the preparation of solutions, gentle heating and/or sonication can be used to aid dissolution.[7]

Logical Workflow for Storage and Handling

The following diagram illustrates a logical workflow for the proper storage and handling of this compound.

Caption: Recommended workflow for the storage and handling of this compound.

Experimental Protocol: General Stability Assessment

While specific experimental data for this compound is not publicly available, a general protocol for assessing its stability can be outlined as follows. This protocol is based on standard practices for chemical stability testing.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Forced-air oven

-

Photostability chamber

-

pH meter

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Methodology:

-

Sample Preparation : Prepare stock solutions of this compound in a suitable solvent at a known concentration.

-

Stress Conditions :

-

Thermal Stress : Aliquot the solution into vials and expose them to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a forced-air oven for a defined period (e.g., 1, 2, 4, and 8 weeks).

-

Photostability : Expose another set of samples to light in a photostability chamber according to ICH Q1B guidelines. Include dark controls to differentiate between light-induced and thermal degradation.

-

Hydrolytic Stability : Adjust the pH of the solutions to acidic, neutral, and basic conditions (e.g., pH 2, 7, and 10) and store them at a controlled temperature.

-

-

Sample Analysis :

-

At each time point, withdraw samples from each stress condition.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and to detect any degradation products.

-

-

Data Evaluation :

-

Calculate the percentage of this compound remaining at each time point.

-

Determine the degradation rate under each stress condition.

-

Characterize any significant degradation products using techniques like LC-MS/MS.

-

This in-depth guide provides researchers, scientists, and drug development professionals with the necessary information to ensure the proper storage, handling, and stability of this compound, thereby maintaining its integrity for reliable experimental outcomes.

References

- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 2. lobachemie.com [lobachemie.com]

- 3. pdt.static.globalsources.com [pdt.static.globalsources.com]

- 4. Dimethyl adipate CAS#: 627-93-0 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

In-Depth Technical Guide to the Safety of Dimethyl Adipate-d4

For researchers, scientists, and drug development professionals, understanding the safety profile of isotopically labeled compounds is paramount for ensuring safe handling and interpreting experimental outcomes. This guide provides a comprehensive overview of the safety data for Dimethyl adipate-d4, a deuterated analog of Dimethyl adipate (B1204190).

Chemical and Physical Properties

The physical and chemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart. The primary difference lies in the molecular weight due to the presence of four deuterium (B1214612) atoms. This seemingly small change can, however, influence pharmacokinetic and metabolic pathways.[1]

Table 1: Physical and Chemical Properties of Dimethyl Adipate and this compound

| Property | Dimethyl Adipate | This compound |

| Molecular Formula | C8H14O4 | C8H10D4O4 |

| Molecular Weight | 174.19 g/mol | 178.22 g/mol [1] |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 109-110 °C at 14 mmHg | Not specifically determined, expected to be similar to Dimethyl adipate |

| Melting Point | 8 °C | Not specifically determined, expected to be similar to Dimethyl adipate |

| Flash Point | 107 °C | Not specifically determined, expected to be similar to Dimethyl adipate |

| Density | 1.06 g/cm³ (20 °C) | Not specifically determined, expected to be slightly denser than Dimethyl adipate |

| Solubility | Soluble in alcohol and ether; sparingly soluble in water. | Expected to have similar solubility to Dimethyl adipate |

| CAS Number | 627-93-0 | 76785-05-2 |

Toxicological Data

Toxicological data for this compound is not available. The information below is for the parent compound, Dimethyl adipate. Esters of adipic acid generally exhibit low acute toxicity.[2]

Table 2: Acute Toxicity of Dimethyl Adipate

| Route of Exposure | Species | Value |

| Intraperitoneal | Rat | LD50: 1800 mg/kg[2] |

| Inhalation | Rat | LC50 (4 hours): ~4000 mg/m³ |

| Dermal | - | No data available |

Key Toxicological Endpoints for Dimethyl Adipate:

-

Skin Irritation: May cause slight to mild, transient irritation upon direct contact.[3]

-

Eye Irritation: Direct contact may cause very mild, temporary irritation and redness.[3]

-

Inhalation: Excessive inhalation of high concentrations of vapor or mist may be harmful and can irritate the upper respiratory system.[3]

-

Ingestion: May cause irritation of the mucous membranes of the mouth, throat, and esophagus if swallowed.[3]

-

Sensitization: Not expected to be a skin sensitizer.

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[4]

-

Mutagenicity: Not expected to be mutagenic.

-

Reproductive Toxicity: No significant adverse effects on reproduction or fetal development have been observed in animal studies at doses that did not cause maternal toxicity.

The Influence of Deuterium Substitution

Deuterium labeling can alter the pharmacokinetic and metabolic profiles of a compound.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," where metabolic processes that involve the cleavage of a C-H bond are slower for the deuterated compound.

For this compound, this could mean:

-

Slower Metabolism: If the deuterated positions are involved in metabolic pathways (e.g., hydroxylation), the rate of metabolism may be reduced.

-

Altered Pharmacokinetics: A change in metabolism can lead to a longer half-life, increased exposure (AUC), and potentially altered distribution and excretion of the compound or its metabolites.

-

Potential for Altered Toxicity: While often leading to a reduction in toxicity (metabolic deactivation), in some cases, it could lead to increased toxicity if metabolism is a detoxification pathway or if the parent compound is more toxic than its metabolites.

It is crucial for researchers using this compound to consider these potential differences when designing and interpreting experiments, particularly in biological systems.

Experimental Protocols

Detailed experimental protocols for the safety assessment of Dimethyl adipate are not extensively published in publicly available literature. However, standardized methods, such as those from the Organisation for Economic Co-operation and Development (OECD) Test Guidelines, are typically followed for chemical safety testing.

Example Experimental Workflow for Acute Oral Toxicity (based on OECD Guideline 420):

Caption: A generalized workflow for an acute oral toxicity study.

Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and the integrity of the compound.

Table 3: Handling and Storage Recommendations

| Aspect | Recommendation |

| Ventilation | Use in a well-ventilated area. Local exhaust ventilation may be necessary for some operations.[5] |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile), and a lab coat.[5] |

| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid ingestion and inhalation.[1] |

| Storage | Keep container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[1] |

| Spill Response | For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, dike the area to prevent spreading.[3] |

Logical Relationship for Safety Assessment

The safety assessment of a deuterated compound like this compound relies on a logical progression from understanding the parent compound to considering the potential impact of isotopic labeling.

Caption: Logical flow for assessing the safety of this compound.

References

The Role of Deuterium Labeling in Drug Metabolism Studies: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies of deuterium (B1214612) labeling in drug metabolism studies. By leveraging the kinetic isotope effect, deuterium substitution has become a powerful tool for optimizing pharmacokinetic profiles, elucidating metabolic pathways, and enhancing the precision of bioanalytical assays. This document details the core concepts, presents quantitative data, outlines experimental protocols, and visualizes key workflows to support drug discovery and development professionals.

Core Principles: The Deuterium Kinetic Isotope Effect (KIE)

The foundational principle behind the utility of deuterium labeling is the Kinetic Isotope Effect (KIE) .[1][2] Deuterium (²H or D), a stable isotope of hydrogen, contains a neutron in addition to a proton, making it approximately twice as heavy as protium (B1232500) (¹H). This mass difference leads to a stronger, more stable carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2]

The C-D bond has a lower zero-point vibrational energy, meaning more energy is required to cleave it.[1] In drug metabolism, many Phase I reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step in processes like hydroxylation and N- or O-dealkylation.[1][3] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with deuterium, the rate of this enzymatic reaction can be significantly slowed.[1][4] This deliberate modification can profoundly improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5][6][7]

Applications in Drug Metabolism Studies

Improving Pharmacokinetic Profiles

A primary application of deuteration is to slow down metabolic clearance, thereby improving a drug's pharmacokinetic (PK) profile.[2][4] This can lead to:

-

Extended Half-Life (t½): Slower metabolism results in the drug remaining in circulation for a longer period.

-

Increased Drug Exposure (AUC): The total exposure to the drug is enhanced.

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[2][4]

-

Lower Peak Concentrations (Cmax): Slower metabolism can lead to lower, more consistent plasma concentrations, potentially reducing dose-dependent side effects.[2]

Deutetrabenazine, the first deuterated drug approved by the FDA, exemplifies these benefits.[8][9][10] It is a deuterated version of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease.[10][11] Deuteration of the methoxy (B1213986) groups slows their O-demethylation, resulting in a longer half-life and reduced Cmax of its active metabolites, which allows for a lower total daily dose with improved tolerability.[2]

Preventing Formation of Toxic or Reactive Metabolites

Deuteration can be strategically employed to block the formation of undesirable metabolites. If a specific metabolic pathway leads to a reactive or toxic species, placing deuterium at that site can inhibit its formation.[4] Deucravacitinib, a novel deuterated drug, is a prime example. Deuteration prevents the formation of a non-selective metabolite, thereby preserving the drug's high specificity for its target, TYK2, over other related kinases.[12]

Investigating Metabolic Pathways and "Metabolic Switching"

Deuterium-labeled compounds are invaluable tracers for elucidating complex metabolic pathways.[5][13][] By tracking the fate of the deuterium label, researchers can identify sites of metabolism and characterize the resulting metabolites.[5][13]

However, a critical phenomenon to consider is metabolic switching .[2][15][16] When a primary metabolic site is blocked by deuteration, the metabolic burden can shift to an alternative, previously minor pathway.[12][15][16] This can sometimes lead to the formation of new or unexpected metabolites. For instance, studies on deuterated caffeine (B1668208) showed that deuterating one N-methyl group depressed its demethylation and shifted metabolism to the other non-deuterated methyl groups.[12][15] Understanding this switch is crucial, as the new primary metabolite could have different pharmacological or toxicological properties.

Use as Internal Standards in Bioanalysis

Deuterium-labeled compounds are the gold standard for use as internal standards (IS) in quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][17][18] An ideal IS behaves chemically and physically identically to the analyte but is distinguishable by the mass spectrometer.[17]

By adding a known quantity of the deuterated IS to a biological sample (e.g., plasma or urine) at the beginning of sample preparation, it experiences the same processing variations, extraction inefficiencies, and matrix effects (ion suppression or enhancement) as the non-labeled analyte.[17][19] Since the analyte and the IS have nearly identical chromatographic retention times but different masses, the mass spectrometer can differentiate them.[18][20] Quantification is based on the ratio of the analyte's peak area to the IS's peak area, which normalizes for experimental variability and leads to highly accurate and precise results.[17]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. research.uniupo.it [research.uniupo.it]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 15. osti.gov [osti.gov]

- 16. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

- 17. benchchem.com [benchchem.com]

- 18. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 19. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 20. mdpi.com [mdpi.com]

Understanding the Kinetic Isotope Effect with Dimethyl Adipate-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kinetic isotope effect (KIE) is a powerful tool in mechanistic enzymology and drug development. It provides invaluable insights into reaction mechanisms, particularly the rate-limiting steps of metabolic pathways. By strategically replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can probe the cleavage of C-H bonds, a common step in drug metabolism mediated by enzymes such as the cytochrome P450 (CYP450) superfamily. This guide explores the core principles of KIE using Dimethyl adipate-d4 as a model substrate. It offers a comprehensive overview of the theoretical underpinnings, practical experimental design, and data interpretation relevant to drug discovery and development professionals. The presented protocols and data, while illustrative, are grounded in established methodologies and typical results observed in the field, providing a practical framework for applying KIE studies in your own research.

The Kinetic Isotope Effect: A Fundamental Principle

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. The primary KIE, which is the focus of this guide, occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The difference in mass between hydrogen (¹H) and deuterium (²H or D) is significant (approximately 100%), leading to a lower vibrational frequency of a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, which can result in a slower reaction rate if this bond cleavage is rate-limiting.

The magnitude of the KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD):

KIE = kH / kD

A KIE value significantly greater than 1 indicates that the C-H bond cleavage is at least partially rate-limiting. In drug metabolism, this can have profound implications for a compound's pharmacokinetic profile, including its metabolic stability and potential for drug-drug interactions.

Quantitative Analysis of the Kinetic Isotope Effect of this compound

The following table summarizes hypothetical yet representative data from an in vitro experiment measuring the metabolism of Dimethyl adipate (B1204190) and its deuterated analogue, this compound, in human liver microsomes. Such experiments are crucial for quantifying the impact of deuteration on the metabolic fate of a compound. The key parameters measured are the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the intrinsic clearance (CLint = Vmax/Km).

| Compound | Km (µM) | Vmax (pmol/min/mg protein) | CLint (µL/min/mg protein) | KIE (CLint ratio) |

| Dimethyl adipate | 50 | 250 | 5.0 | \multirow{2}{*}{4.2} |

| This compound | 55 | 65 | 1.2 |

Table 1: Hypothetical kinetic parameters for the metabolism of Dimethyl adipate and this compound in human liver microsomes. The KIE is calculated as the ratio of the intrinsic clearances (CLint H / CLint D).

Experimental Protocol: In Vitro Determination of KIE in Human Liver Microsomes

This section provides a detailed methodology for a typical in vitro experiment to determine the KIE of this compound.

4.1 Materials and Reagents

-

Dimethyl adipate

-

This compound (isotopic purity >98%)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

-

Water (LC-MS grade)

4.2 Microsomal Incubation

-

Prepare stock solutions of Dimethyl adipate and this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 10 mM.

-

On the day of the experiment, prepare working solutions of the test compounds by diluting the stock solutions in phosphate buffer.

-

In a 96-well plate or microcentrifuge tubes, pre-incubate the test compounds (at a range of concentrations to determine Km and Vmax) with human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking. Time points should be taken within the linear range of metabolite formation, which should be determined in preliminary experiments.

-

Terminate the reaction at various time points by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

4.3 LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the parent compounds from their metabolites.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM transitions for the parent compounds and expected metabolites should be optimized beforehand.

-

4.4 Data Analysis

-

Quantify the depletion of the parent compounds (Dimethyl adipate and this compound) over time.

-

Calculate the initial rates of metabolism at each substrate concentration.

-

Fit the rate data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate the intrinsic clearance (CLint) as Vmax/Km.

-

The KIE is determined from the ratio of the CLint values for the non-deuterated and deuterated compounds.

Visualizing the Metabolic Pathway and Experimental Workflow

Diagrams are essential for visualizing complex biological and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the putative metabolic pathway of Dimethyl adipate and the experimental workflow for KIE determination.

Caption: Putative metabolic pathway of Dimethyl Adipate via CYP450-mediated oxidation.

Caption: Experimental workflow for the determination of the kinetic isotope effect.

Implications for Drug Development

The study of the kinetic isotope effect has significant practical applications in drug development:

-

Improving Metabolic Stability: By strategically deuterating metabolically liable positions in a drug candidate, its rate of metabolism can be slowed down. This can lead to an improved pharmacokinetic profile, such as a longer half-life and increased exposure, potentially allowing for lower or less frequent dosing.

-

Reducing Toxic Metabolites: If a toxic metabolite is formed through a pathway involving C-H bond cleavage, deuteration at that site can "shunt" the metabolism towards other, less toxic pathways.

-

Elucidating Metabolic Pathways: KIE studies are a valuable tool for identifying the specific enzymes and reaction mechanisms involved in a drug's metabolism. This information is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

-

Intellectual Property: Deuterated versions of existing drugs can be patentable as new chemical entities, providing a strategy for life-cycle management of pharmaceutical products.

Conclusion

The kinetic isotope effect is a nuanced yet powerful concept with significant implications for understanding and manipulating drug metabolism. Through the lens of this compound, this guide has provided a framework for researchers, scientists, and drug development professionals to appreciate and apply KIE studies. The ability to quantitatively assess the impact of deuteration on metabolic pathways provides a strategic advantage in the design of safer and more effective medicines. The methodologies and principles outlined herein serve as a robust starting point for incorporating KIE analysis into modern drug discovery and development programs.

Dimethyl Adipate-d4 for Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for accurate quantification and elucidation of metabolic pathways. Dimethyl adipate-d4, the deuterium-labeled analog of dimethyl adipate (B1204190), serves as a crucial internal standard and tracer for in-depth metabolic studies. Its near-identical physicochemical properties to its unlabeled counterpart ensure that it faithfully mimics the behavior of the analyte during sample preparation and analysis, thereby correcting for variability and matrix effects. This technical guide provides a comprehensive overview of the application of this compound in metabolic research, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate its integration into your research endeavors. Deuterated compounds, such as this compound, may also be used to investigate potential alterations in clearance and metabolic pathways, which can reduce toxicities.[1]

Core Applications in Metabolic Research

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantitative analysis of endogenous and exogenous dicarboxylic acids and their esters in biological matrices.[2][3] The use of deuterated standards is considered the gold standard in pharmacokinetic studies due to their ability to provide unparalleled precision and accuracy.[4][5]

Key applications include:

-

Pharmacokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of dimethyl adipate and related compounds.[5][6]

-

Metabolic Profiling: Quantifying endogenous levels of adipic acid and other dicarboxylic acids in studies of metabolic disorders.

-

Biomarker Discovery: Identifying and validating biomarkers related to fatty acid metabolism and oxidative stress.[7][8]

-

Environmental and Food Safety: Monitoring exposure to adipate plasticizers.[9]

Synthesis of this compound

While various methods exist for the synthesis of adipic acid esters,[10][11][12][13][14] the most straightforward approach for preparing this compound involves the esterification of commercially available adipic acid-d4 with methanol (B129727) in the presence of an acid catalyst.

Metabolic Pathways of Adipate Esters

The metabolism of adipate esters, such as dimethyl adipate, primarily involves hydrolysis to adipic acid, followed by beta-oxidation. Studies on related compounds like diisononyl adipate (DINA) and di-2-(ethylhexyl) adipate (DEHA) have elucidated the subsequent metabolic steps, which include hydroxylation, oxidation, and carboxylation of the side chains.[6][15]

References

- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of liposoluble carboxylic acids metabolome in human serum by stable isotope labeling coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Metabolism and pharmacokinetics of deuterium-labelled di-2-(ethylhexyl) adipate (DEHA) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct synthesis of adipic acid esters via palladium-catalyzed carbonylation of 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US4404394A - Process for producing adipic acid diester - Google Patents [patents.google.com]

- 13. osti.gov [osti.gov]

- 14. JP2011512868A - Synthesis of adipic acid (ester or thioester) - Google Patents [patents.google.com]

- 15. Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application